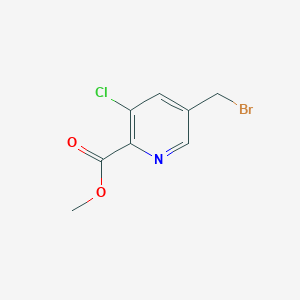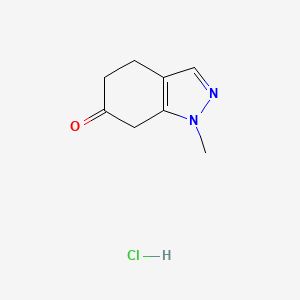
1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride can be achieved through several methods. One common approach involves the reaction of 5-amino-1-methyl-1H-indazole with hydrochloric acid . Another method includes the radical allyl bromination of indazol-4-one at position 7 using N-bromosuccinimide in the presence of azobisisobutyronitrile as a radical initiator, followed by nucleophilic substitution with sodium azide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and N-bromosuccinimide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce azido derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-one hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
2901095-79-0 |
|---|---|
Fórmula molecular |
C8H11ClN2O |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
1-methyl-5,7-dihydro-4H-indazol-6-one;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-10-8-4-7(11)3-2-6(8)5-9-10;/h5H,2-4H2,1H3;1H |
Clave InChI |
AUXBJIDACPFERN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCC(=O)C2)C=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



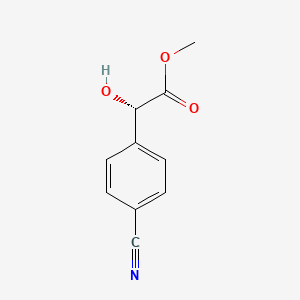
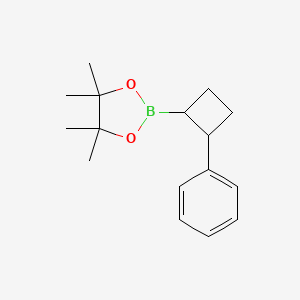
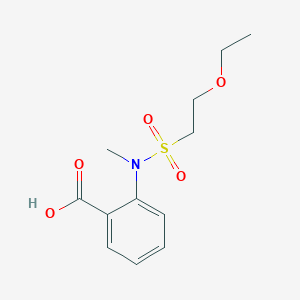
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
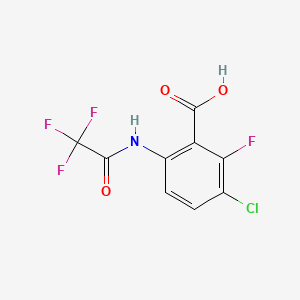
amine](/img/structure/B13456234.png)
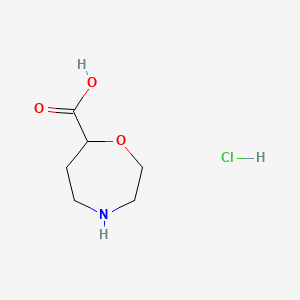
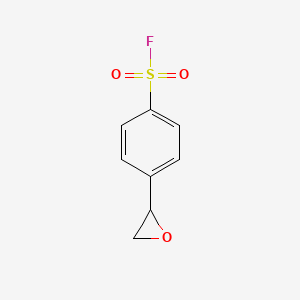
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
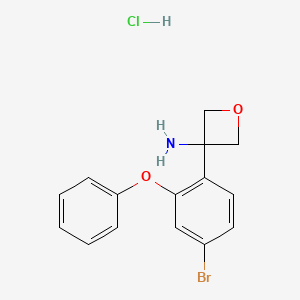
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)
